N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17799354
Molecular Formula: C10H12BrN3S
Molecular Weight: 286.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrN3S |
|---|---|
| Molecular Weight | 286.19 g/mol |
| IUPAC Name | N-[1-(5-bromothiophen-2-yl)ethyl]-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C10H12BrN3S/c1-7(9-3-4-10(11)15-9)13-8-5-12-14(2)6-8/h3-7,13H,1-2H3 |
| Standard InChI Key | ICLSDFPGKFEKIA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(S1)Br)NC2=CN(N=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 5-bromothiophene-2-yl group attached to a 1-methyl-1H-pyrazol-4-amine unit through a chiral ethyl chain. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, while the pyrazole ring’s amine group at the 4-position offers hydrogen-bonding capabilities. The methyl group at the pyrazole’s 1-position contributes to steric stabilization.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 286.19 g/mol | |
| IUPAC Name | N-[1-(5-bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine | |
| Canonical SMILES | CC(C1=CC=C(S1)Br)NC2=C(C=NN2C)C |
Synthesis and Synthetic Pathways
General Synthesis Strategy
The compound is typically synthesized via a multi-step protocol:
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Thiophene Bromination: 2-Ethylthiophene undergoes electrophilic bromination to yield 5-bromo-2-ethylthiophene.
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Pyrazole Formation: Condensation of hydrazine derivatives with diketones produces the 1-methyl-1H-pyrazol-4-amine core.
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Coupling Reaction: A nucleophilic substitution or Buchwald-Hartwig amination links the bromothiophene and pyrazole moieties.
Table 2: Synthetic Yield Comparison with Analogues
Purification and Analytical Validation
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) is used for purification.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 286.05 ([M+H]).
Comparative Analysis with Structural Analogues
Positional Isomerism in Pyrazole Derivatives
The placement of the amine group on the pyrazole ring significantly influences reactivity:
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4-Amine Isomer: Higher solubility in polar solvents (e.g., DMSO) due to enhanced hydrogen bonding.
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3-Amine Isomer: Increased lipophilicity (logP 2.8 vs. 2.5 for the 4-isomer), favoring membrane permeability.
Functional Group Variations
Replacing the amine bridge with a methanone group, as in (5-bromothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone (CID 1247468), reduces basicity but improves thermal stability (decomposition temperature: 215°C vs. 195°C for the amine) .
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability.
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Structure-Activity Relationships (SAR): Systematically modify the ethylamine bridge length and pyrazole substituents.
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Targeted Drug Delivery: Conjugate with nanoparticles to enhance tissue specificity.
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